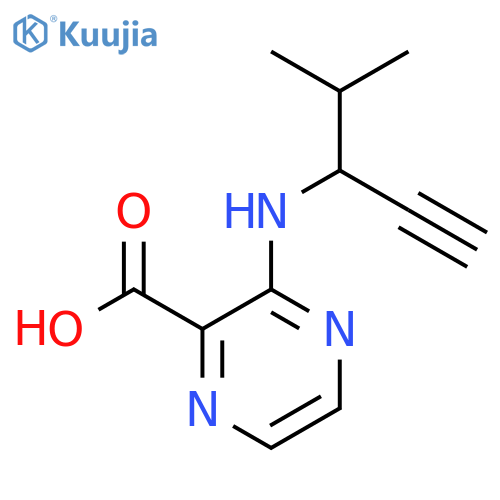Cas no 1701660-17-4 (3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid)
3-(4-メチルペント-1-イン-3-イル)アミノピラジン-2-カルボン酸は、ピラジン骨格にアルキニルアミン基とカルボキシル基を有する特異な構造を持つ化合物です。この分子の特徴的な構造は、医薬品中間体や生物活性化合物の合成において高い有用性を示します。アルキニル基の反応性を活かしたカップリング反応や、カルボキシル基を起点とする誘導体化が可能であり、多様な化学変換の起点として利用できます。また、ピラジン環の窒素原子が金属錯体形成能を有することから、配位子としての応用も期待されます。特に、選択的な分子修飾が可能な点が合成化学的価値を高めており、創薬研究分野での活用が注目されています。

1701660-17-4 structure
商品名:3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid
3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1701660-17-4
- 3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
- EN300-1449956
- 3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid
-
- インチ: 1S/C11H13N3O2/c1-4-8(7(2)3)14-10-9(11(15)16)12-5-6-13-10/h1,5-8H,2-3H3,(H,13,14)(H,15,16)
- InChIKey: PKKGJPKUVHLZEZ-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(=NC=CN=1)NC(C#C)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 75.1Ų
3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449956-10000mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 10000mg |
$4236.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-2500mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 2500mg |
$1931.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-250mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 250mg |
$906.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-100mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 100mg |
$867.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-500mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 500mg |
$946.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-50mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 50mg |
$827.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-1.0g |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1449956-5000mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 5000mg |
$2858.0 | 2023-09-29 | ||
| Enamine | EN300-1449956-1000mg |
3-[(4-methylpent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid |
1701660-17-4 | 1000mg |
$986.0 | 2023-09-29 |
3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
1701660-17-4 (3-(4-methylpent-1-yn-3-yl)aminopyrazine-2-carboxylic acid) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
